molecular formula C19H25BrN2O2S B318679 N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea

N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B318679
M. Wt: 425.4 g/mol
InChI Key: NFCDHSHNMNDKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N'-(3-bromo-4-methylbenzoyl)-N-(cyclobutylmethyl)-N-(tetrahydro-2-furanylmethyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25BrN2O2S

Molecular Weight

425.4 g/mol

IUPAC Name

3-bromo-N-[cyclobutylmethyl(oxolan-2-ylmethyl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C19H25BrN2O2S/c1-13-7-8-15(10-17(13)20)18(23)21-19(25)22(11-14-4-2-5-14)12-16-6-3-9-24-16/h7-8,10,14,16H,2-6,9,11-12H2,1H3,(H,21,23,25)

InChI Key

NFCDHSHNMNDKBB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CCC2)CC3CCCO3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)N(CC2CCC2)CC3CCCO3)Br

Origin of Product

United States

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